molecular formula C21H17N5O B7460374 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide

1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B7460374
M. Wt: 355.4 g/mol
InChI Key: WPRFWADGJIYGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide, also known as DPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, studies suggest that 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide induces apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide also disrupts the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit several biochemical and physiological effects, including reducing the expression of inflammatory cytokines, inhibiting the activity of enzymes involved in lipid metabolism, and reducing the production of reactive oxygen species. 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have a low toxicity profile, making it a potential candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its ease of synthesis and purification. 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide also exhibits potent activity against various cancer cell lines and microbial strains, making it a potential candidate for further drug development. However, one of the limitations of using 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research and development of 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate the synergistic effects of 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide with other chemotherapeutic agents in cancer treatment. Another direction is to explore the potential use of 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide and to optimize its pharmacokinetic properties for better clinical efficacy.
Conclusion:
In conclusion, 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide is a promising chemical compound that has shown significant potential in various scientific research applications. Its ease of synthesis, low toxicity profile, and potent activity against various cancer cell lines and microbial strains make it a potential candidate for further drug development. Further research is needed to fully understand the mechanism of action of 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide and to explore its potential use in other therapeutic areas.

Synthesis Methods

1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a straightforward method that involves the reaction of 3-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-one with 1,5-dibromobenzene in the presence of potassium carbonate. The resulting product is purified through recrystallization to obtain 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide in high yield and purity.

Scientific Research Applications

1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide has shown promising results in various scientific research applications, including as an anticancer agent, antimicrobial agent, and antifungal agent. Studies have shown that 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide has also shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and antifungal activity against several fungal strains.

properties

IUPAC Name

1,5-diphenyl-N-(pyridin-3-ylmethyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-21(23-15-16-8-7-13-22-14-16)19-24-20(17-9-3-1-4-10-17)26(25-19)18-11-5-2-6-12-18/h1-14H,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRFWADGJIYGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-diphenyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide

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